molecular formula C6H13NO2 B068938 2-(Dimethylamino)butanoic acid CAS No. 170941-86-3

2-(Dimethylamino)butanoic acid

Cat. No. B068938
CAS RN: 170941-86-3
M. Wt: 131.17 g/mol
InChI Key: UNIKQYIJSJGRRS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)butanoic acid is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 .


Synthesis Analysis

Aminoamides of butanoic and pentanoic acids can be obtained by the acylation reaction of N,N-dimethylaminoalkylamines . The quaternization occurs by the alkylation of tertiary amines with halocarbons .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(dimethylamino)butanoic acid . The InChI code is 1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9) .

Scientific Research Applications

Proteomics Research

2-(Dimethylamino)butanoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions and their biological processes .

Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceutical manufacturing. It can be involved in the synthesis of various drugs, particularly those that target the central nervous system, due to its dimethylamino group, which is a common feature in molecules that exhibit neurological activity .

Organic Synthesis

In organic chemistry, 2-(Dimethylamino)butanoic acid is a valuable reagent for the synthesis of a wide range of organic compounds. Its structure allows for the introduction of the dimethylamino functional group into other molecules, which can significantly alter their chemical properties and reactivity .

Biochemical Research

This compound is also significant in biochemical research. It can be used to study enzyme-catalyzed reactions where the dimethylamino group may mimic the structure of natural substrates or act as an inhibitor to understand the mechanism of enzyme action .

Material Science

In material science, 2-(Dimethylamino)butanoic acid can contribute to the development of new materials with potential applications in biotechnology and nanotechnology. Its ability to form stable complexes with metals can be exploited in creating novel metal-organic frameworks (MOFs) .

Environmental Science

Lastly, it can be applied in environmental science to develop sensors or assays for the detection of contaminants. The dimethylamino group can interact with various environmental pollutants, facilitating their identification and quantification .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-(dimethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIKQYIJSJGRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596077
Record name 2-(Dimethylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170941-86-3
Record name 2-(Dimethylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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